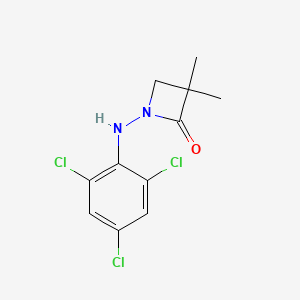

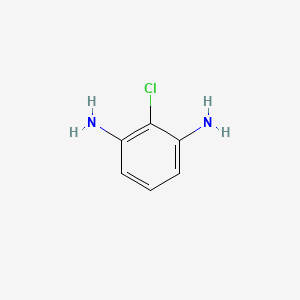

2-Chlorobenzene-1,3-diamine

Descripción general

Descripción

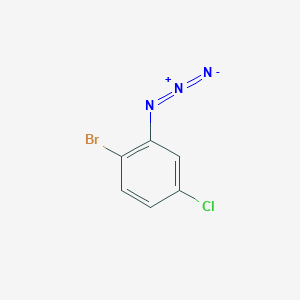

2-Chlorobenzene-1,3-diamine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom and two amine groups . The exact positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación

Metal-Catalysed Diamination Reactions

Metal-catalysed 1,2-diamination reactions are significant as the 1,2-diamine motif is prevalent in numerous natural products and crucial pharmaceutical agents. This process is key in asymmetric synthesis and catalysis. Despite its importance, the diamination of an alkene, a route to these structures, is less explored compared to dihydroxylation or aminohydroxylation. However, recent advances in metal-catalysed diamination reactions, particularly in their asymmetric variants, indicate potential extensive applications in constructing natural products and drug molecules (Cardona & Goti, 2009).

Synthetic Methods for 1,3-Diamines

1,3-Diamines are significant in natural products and serve as building blocks in synthetic organic chemistry. Despite this importance, there have been limited efforts in developing effective synthetic approaches for 1,3-diamines. Recent developments in synthetic methods, though, promise more effective ways to prepare these compounds, which could lead to more streamlined processes in the synthesis of complex molecules (Ji & Huang, 2016).

Applications in Photoredox Catalysis

Metal-Free Approach to 1,2-Diamines

A metal-free approach to 1,2-diamines using perylene as a photoredox catalyst under visible light irradiation has been developed. This method, which involves the reductive coupling reactions of various imines, achieves almost complete conversion of imines, forming corresponding 1,2-diamines. This process showcases the potential of metal-free methods in the synthesis of important motifs in drug molecules and catalysts used in asymmetric synthesis (Okamoto et al., 2017).

Applications in Organic Chemistry

Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines

The synthesis of 1,3-diamines, which appear in numerous complex molecules, is a significant challenge. A stereocontrolled synthesis method for 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles has been demonstrated. This method efficiently produces 1,3-diamines, bearing up to three contiguous stereogenic centers, and could lead to advancements in the synthesis of complex molecules (Li et al., 2017).

Environmental and Industrial Applications

Bacterial Dehalorespiration with Chlorinated Benzenes

The microbial transformation of chlorinated benzenes, such as the reductive dechlorination to lower chlorinated benzenes under anaerobic conditions, is significant in environmental remediation. The discovery of bacterial strains capable of dehalorespiration, which can degrade highly persistent and toxic chlorobenzenes, marks a critical development in bioremediation strategies for these pollutants (Adrian et al., 2000).

Safety and Hazards

2-Chlorobenzene-1,3-diamine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Mode of Action

The mode of action of 2-Chlorobenzene-1,3-diamine likely involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that chlorobenzenes can be biodegraded via monooxygenation pathways .

Result of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, chlorobenzene pollution in soil and groundwater is a significant environmental challenge due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .

Análisis Bioquímico

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It is plausible that 2-Chlorobenzene-1,3-diamine could undergo similar reactions, interacting with enzymes, proteins, and other biomolecules in the process.

Molecular Mechanism

Based on its structure, it is likely that it could participate in electrophilic aromatic substitution reactions . In these reactions, the compound could form a sigma-bond with a biomolecule, leading to changes in gene expression or enzyme activity.

Propiedades

IUPAC Name |

2-chlorobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGQTURGJNTDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)

![ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)

![7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2746419.png)

![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)

![4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2746430.png)